(4-Benzylmorpholin-3-yl)methanol
Overview
Description
Synthesis Analysis
The synthesis of (4-Benzylmorpholin-3-yl)methanol involves multiple steps, including the resolution of morpholine amide intermediates and high-yielding Grignard reactions. A practical synthesis approach was developed for a related chiral 2-Morpholine derivative, emphasizing the importance of stereocenter installation and the efficiency of Grignard reactions in producing key pharmaceutical intermediates (Kopach et al., 2009). Another synthesis method highlights the photoinduced rearrangement of arylvinyl chromones to produce benzoaryl derivatives, showcasing the versatility of synthetic approaches in generating structurally complex molecules (Jinming Fan et al., 2017).
Molecular Structure Analysis
The molecular structure of (4-Benzylmorpholin-3-yl)methanol and related compounds can be elucidated through spectroscopic methods and crystallography. For instance, studies involving boric acid ester intermediates with benzene rings have utilized FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction to confirm their structures and perform conformational analyses. These methods provide a deep understanding of the molecular geometry, electronic structure, and intermolecular interactions (P. Huang et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving (4-Benzylmorpholin-3-yl)methanol often focus on its reactivity and the formation of novel compounds. For example, the synthesis of cyclic sulfonamide derivatives and their transformation into ligands for central nervous system receptors illustrate the compound's utility in creating biologically active molecules (Stephan Beduerftig et al., 2001). The synthesis of 1,2-Bis derivatives showcases the compound's role in generating novel molecular structures with potential applications in materials science and chemistry (Ji Shun-jun, 2010).
Scientific Research Applications
Pharmaceutical Applications : A novel three-step synthesis from (S)-serine leads to chiral, non-racemic bicyclic lactams with promising central nervous system receptor affinity. These compounds, related to (4-Benzylmorpholin-3-yl)methanol, show potential in drug development for neurological conditions (Beduerftig, Weigl, & Wünsch, 2001).
Synthetic Chemistry : Methods for the efficient synthesis of various organic compounds, including benzoaryl-5-yl(2-hydroxyphenyl)methanones and diaryl ketone derivatives, have been developed. These methods don't require transition metals or oxidants, making them more environmentally friendly and potentially applicable for synthesizing compounds related to (4-Benzylmorpholin-3-yl)methanol (Fan et al., 2017).
Green Chemistry : A metal catalyst-free method allows for the green synthesis of racemic (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives in water. This process is noted for its high regioselectivity and broad substrate scope, emphasizing sustainable and efficient synthesis methods (Singh et al., 2015).
Analytical Chemistry : (4-Benzylmorpholin-3-yl)methanol serves as a highly sensitive fluorescence derivatization reagent for primary and secondary alcohols in high-performance liquid chromatography. This application allows for the separation and detection of various alcohols, demonstrating its utility in analytical methods (Iwata et al., 1986).
Catalysis and Organic Reactions : Research indicates that (4-Benzylmorpholin-3-yl)methanol and related compounds can be involved in various organic reactions and catalysis processes. For instance, N-methylation of amines and transfer hydrogenation of nitroarenes using methanol has been studied for its cost-effectiveness and environmental friendliness (Sarki et al., 2021).
Biomembrane Studies : Methanol, a solvent related to (4-Benzylmorpholin-3-yl)methanol, significantly impacts lipid dynamics, influencing bilayer composition and cell survival. This highlights the importance of solvents like methanol in biomembrane and proteolipid studies (Nguyen et al., 2019).
Pharmaceutical Intermediates : A commercial synthesis has been developed for producing chiral 2-morpholine, a key pharmaceutical intermediate, with high yields and potential for continuous processing. This demonstrates the industrial relevance of compounds like (4-Benzylmorpholin-3-yl)methanol in pharmaceutical manufacturing (Kopach et al., 2009).
Safety And Hazards
properties
IUPAC Name |
(4-benzylmorpholin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-9-12-10-15-7-6-13(12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLXVETYMUMERG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1CC2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407885 | |
Record name | 4-Benzyl-3-hydroxymethylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylmorpholin-3-yl)methanol | |
CAS RN |
110167-20-9 | |
Record name | 4-Benzyl-3-hydroxymethylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Benzylmorpholin-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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